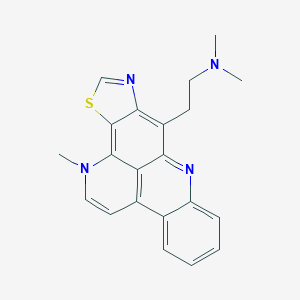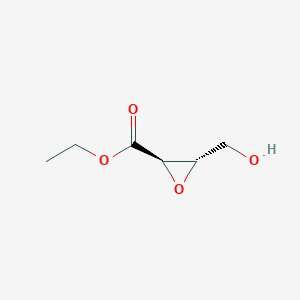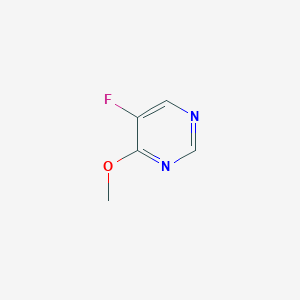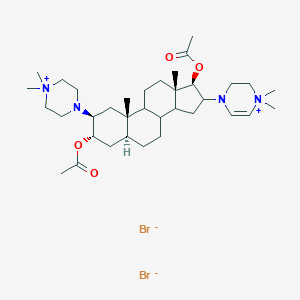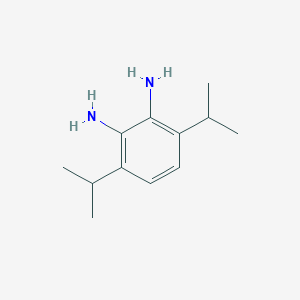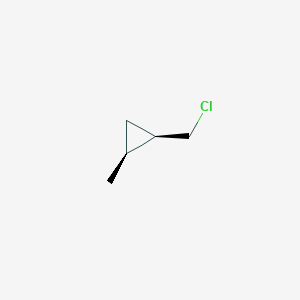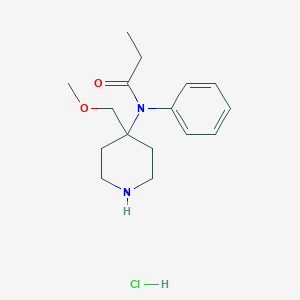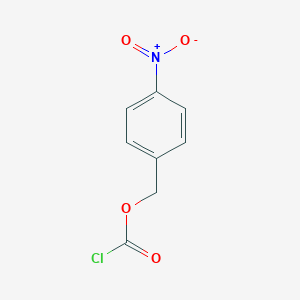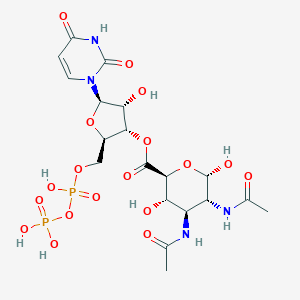
Udp-ddgpu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-DDGPU is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of UDP-glucose, which is a key molecule in cellular metabolism. UDP-DDGPU has been shown to have unique properties that make it an attractive candidate for use in scientific experiments. In
Mecanismo De Acción
UDP-DDGPU acts as a modulator of ion channels, specifically the GABA-A receptor. It has been shown to increase the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of UDP-DDGPU are complex and still being studied. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggests that it may have potential therapeutic applications for anxiety and epilepsy in humans. Additionally, UDP-DDGPU has been shown to have a neuroprotective effect, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using UDP-DDGPU in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the role of GABAergic neurotransmission in the brain. However, there are also limitations to its use. UDP-DDGPU is a relatively new compound, and there is still much that is unknown about its effects on the brain. Additionally, its synthesis is complex and time-consuming, which can be a barrier to its widespread use in research.
Direcciones Futuras
There are many potential future directions for research on UDP-DDGPU. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects it has on the brain. Finally, the development of new and more efficient synthesis methods could make UDP-DDGPU more accessible for use in scientific research.
Métodos De Síntesis
The synthesis of UDP-DDGPU involves a series of chemical reactions that start with UDP-glucose. The first step is the conversion of UDP-glucose to UDP-4-amino-4-deoxygalactose (UDP-4-AGal). This is followed by the addition of a dipeptide to UDP-4-AGal, which results in the formation of UDP-DDGPU. The final step involves the purification of UDP-DDGPU using various techniques such as chromatography.
Aplicaciones Científicas De Investigación
UDP-DDGPU has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have a modulatory effect on the activity of ion channels in neurons, which can influence synaptic transmission and plasticity. This makes it a promising candidate for the development of new drugs to treat neurological disorders such as epilepsy and Alzheimer's disease.
Propiedades
Número CAS |
112529-16-5 |
|---|---|
Nombre del producto |
Udp-ddgpu |
Fórmula molecular |
C19H28N4O18P2 |
Peso molecular |
662.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1 |
Clave InChI |
CFGWKIDRUJVXAG-PAOTWUOVSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |
Sinónimos |
UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



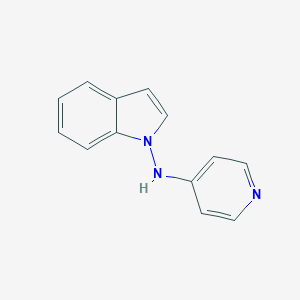
![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)
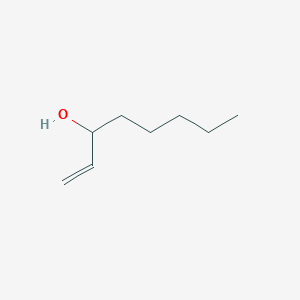
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)
